2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone
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Overview
Description
2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its triazole moiety, it is being explored for its antifungal and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide . Compared to these compounds, 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzodioxole moiety, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
827591-39-9 |
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Molecular Formula |
C17H13BrN4O3S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H13BrN4O3S/c18-12-4-1-10(2-5-12)16-20-21-17(22(16)19)26-8-13(23)11-3-6-14-15(7-11)25-9-24-14/h1-7H,8-9,19H2 |
InChI Key |
WVOHFTVCOHMELU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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